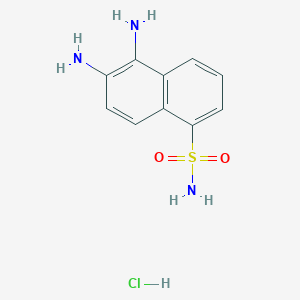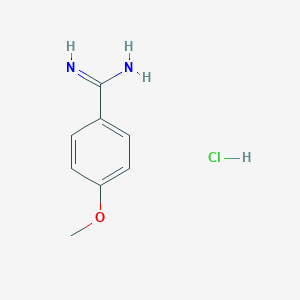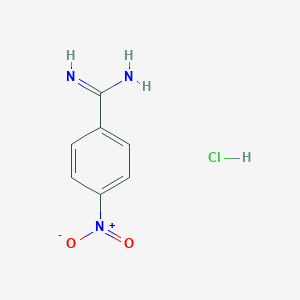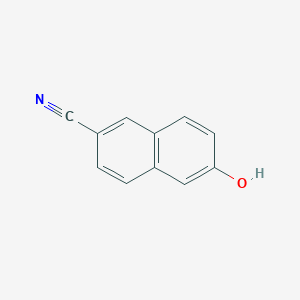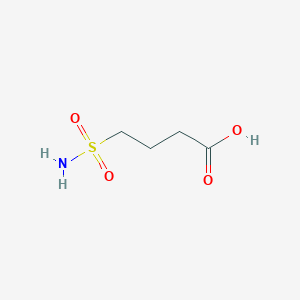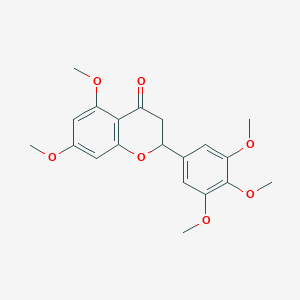
3',4',5',5,7-Pentamethoxyflavanone
Descripción general
Descripción
3’,4’,5’,5,7-Pentamethoxyflavanone is a natural flavonoid compound . It is found in Neoraputia magnifica var. magnifica .
Molecular Structure Analysis
The molecular formula of 3’,4’,5’,5,7-Pentamethoxyflavanone is C20H22O7 . The IUPAC name is 5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrochromen-4-one .Physical And Chemical Properties Analysis
The molecular weight of 3’,4’,5’,5,7-Pentamethoxyflavanone is 374.4 g/mol . It has a complexity of 485 . It has 0 hydrogen bond donors, 7 hydrogen bond acceptors, and 6 rotatable bonds .Aplicaciones Científicas De Investigación
Anti-Inflammatory Activity : A study by Feng et al. (2019) demonstrated that Pentamethoxyflavanone modulates macrophage phenotype by suppressing the p65 signal pathway, which in turn exerts anti-inflammation activity and protects septic mice (Feng et al., 2019).
Antiproliferative Activity against Tumor Cell Lines : Duan et al. (2017) reported that citrus polymethoxyflavones, including Pentamethoxyflavanone, have potent inhibition activity against sterol regulatory element-binding proteins and strong antiproliferative activity against tumor cell lines (Duan et al., 2017).
Cytotoxic and Antimitotic Properties : Research by Lewin et al. (2012) indicated that 3'-amino-5-hydroxy-3,6,7,8,4'-pentamethoxy-flavone, a variant of Pentamethoxyflavanone, is strongly cytotoxic and antimitotic, suggesting potential applications in cancer therapy (Lewin et al., 2012).
Anti-Platelet Aggregation Activity : Chen et al. (2007) found that 3',4',5',5,7-Pentamethoxyflavanone exhibited significant anti-platelet aggregation activity in vitro, indicating potential therapeutic applications in cardiovascular diseases (Chen et al., 2007).
Inhibitory Activity Against Bacteria : The study by Valdés et al. (2020) found that flavanone 2 from Calceolaria thyrsiflora, which includes Pentamethoxyflavanone, showed moderate inhibitory activity against S. aureus MRSA 97-77 and potent inhibition of 5-hLOX, supporting its traditional use as an anti-inflammatory in respiratory tract diseases (Valdés et al., 2020).
Chemical Separation and Identification : A study by Chan (1970) highlighted the use of thin-layer chromatography for the separation and identification of Pentamethoxyflavanone and its related compounds, indicating its importance in chemical analysis (Chan, 1970).
Propiedades
IUPAC Name |
5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7/c1-22-12-8-15(23-2)19-13(21)10-14(27-16(19)9-12)11-6-17(24-3)20(26-5)18(7-11)25-4/h6-9,14H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQOZRFYJNWSFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=O)CC(O2)C3=CC(=C(C(=C3)OC)OC)OC)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405619 | |
| Record name | 3',4',5',5,7-PENTAMETHOXYFLAVANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',4',5',5,7-Pentamethoxyflavanone | |
CAS RN |
479672-30-5 | |
| Record name | 3',4',5',5,7-PENTAMETHOXYFLAVANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



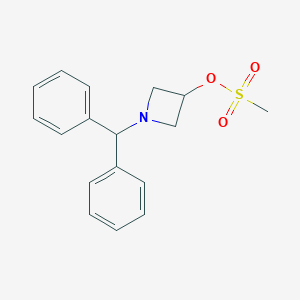
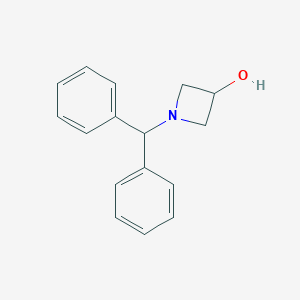
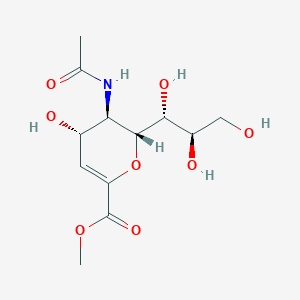
![Sodium;(2R,4S,5R,6R)-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B14783.png)
